(3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid
Description
(3R)-3-Amino-3-(3-methylfuran-2-yl)propanoic acid is a chiral non-proteinogenic amino acid characterized by a furan ring substituted with a methyl group at the 3-position and an amino group at the β-carbon of the propanoic acid backbone. These methods typically yield derivatives with antimicrobial properties, suggesting possible bioactivity for the target compound.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
QGGIMUUQUCLJRJ-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=C(OC=C1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=C(OC=C1)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylfuran and a suitable amino acid precursor.
Reaction Conditions: The key steps involve the formation of the furan ring and the introduction of the amino group. This can be achieved through a series of reactions including
Industrial Production Methods
Industrial production of (3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The furan ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of (3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid with modified functional groups, enhancing its chemical versatility.
Scientific Research Applications
(3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Propanoic Acid Derivatives
Key Observations:
Heterocyclic Ring Influence: The furan ring in the target compound contrasts with pyridine in (R)-2-amino-3-(pyridin-3-yl)propanoic acid . Furan’s oxygen atom may engage in hydrogen bonding distinct from pyridine’s nitrogen, altering solubility and receptor interactions. Substitution at the furan 3-position (methyl) vs.
Pharmacokinetic Profiles: BMAA exhibits low blood-brain barrier permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g) .
Functional Group Modifications
- Amino Acid Backbone: The β-amino group in the target compound differs from α-amino groups in proteinogenic amino acids (e.g., (R)-2-amino-3-(pyridin-3-yl)propanoic acid ). This positional shift may reduce susceptibility to metabolic degradation by aminopeptidases.
- Carboxylic Acid vs. Ester Derivatives :
- Methyl esters of similar acids (e.g., 1g, 1h ) show altered solubility and bioavailability. The target compound’s free carboxylic acid may limit oral absorption but enhance target binding via ionic interactions.
Biological Activity
(3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid is an organic compound notable for its unique structure, which includes an amino group, a propanoic acid moiety, and a 3-methylfuran ring. This compound's molecular formula is CHNO, with a molecular weight of approximately 169.18 g/mol. The presence of a chiral center at the carbon adjacent to the amino group contributes to its optical activity and potential biological interactions.
Research indicates that this compound may exhibit significant biological activities, particularly in modulating various biochemical pathways. This article reviews its biological activities, including enzyme interactions, potential therapeutic applications, and structural characteristics that influence its reactivity.
Chemical Structure and Properties
The structural features of (3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid are crucial for its biological activity:
- Amino Group : Essential for forming peptide bonds and interacting with receptors.
- Carboxylic Acid Group : Contributes to the compound's acidic properties and reactivity.
- Furan Ring : Imparts unique chemical reactivity and potential antioxidant properties.
Enzyme Interactions
Studies suggest that (3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid may interact with various enzymes and receptors, acting as an inhibitor or modulator in metabolic processes. Its structural similarity to natural amino acids allows it to participate in enzyme-substrate interactions effectively.
- Enzyme Modulation : The compound has been shown to influence enzyme activity by binding to active sites or allosteric sites on proteins, potentially altering their function. For instance, it may inhibit certain enzymes involved in neurotransmitter synthesis or metabolic pathways.
- Neuroprotective Properties : Preliminary research indicates that this compound could exhibit neuroprotective effects, making it a candidate for further investigation in neurological disorders.
Antioxidant Activity
The furan ring in (3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid may contribute to its antioxidant properties. Compounds with furan structures have been associated with scavenging free radicals, which could be beneficial in preventing oxidative stress-related damage in cells.
Case Study 1: Interaction with G Protein-Coupled Receptors
Recent studies have explored the interaction of (3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid with G protein-coupled receptors (GPCRs). These receptors are critical for various physiological processes and are common targets for therapeutic drugs. The compound's ability to modulate GPCR activity suggests potential applications in treating conditions like depression and anxiety by influencing neurotransmitter signaling pathways.
Case Study 2: Antiproliferative Activity
A study evaluated the antiproliferative activity of related furan-containing compounds in leukemic HL60 cells. While the specific effects of (3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid were not detailed, the results indicate that structural modifications can significantly impact biological activity, supporting the need for further investigation into this compound's potential anticancer properties.
Synthesis and Derivatives
The synthesis of (3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. Optimizing these synthetic routes can enhance yield and purity, facilitating further research into its biological applications.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Furan Formation | Synthesis of the 3-methylfuran ring from suitable precursors. |
| 2 | Amination | Introduction of the amino group via nucleophilic substitution. |
| 3 | Acidification | Formation of the carboxylic acid group through hydrolysis or oxidation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
